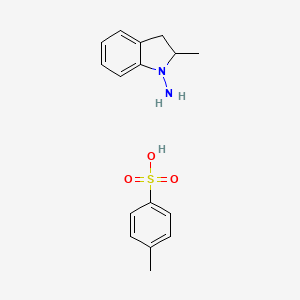
2-Methylindolin-1-amine p-toluenesulfonate salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylindolin-1-amine p-toluenesulfonate salt is a chemical compound commonly used in organic synthesis and pharmaceutical applications. It is a derivative of indoline, a heterocyclic compound containing a nitrogen atom in its ring structure . This compound is known for its high purity and stability, making it a valuable reagent in various chemical reactions.
Métodos De Preparación
The synthesis of 2-Methylindolin-1-amine p-toluenesulfonate salt typically involves the reaction of 2-Methylindolin-1-amine with p-toluenesulfonic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste .
Análisis De Reacciones Químicas
2-Methylindolin-1-amine p-toluenesulfonate salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol. Reaction conditions often involve controlled temperatures and pH levels to ensure desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Methylindolin-1-amine p-toluenesulfonate salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its stability and reactivity make it suitable for various synthetic pathways.
Biology: This compound is used in the study of biological processes and pathways, particularly those involving nitrogen-containing heterocycles.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Methylindolin-1-amine p-toluenesulfonate salt involves its interaction with molecular targets and pathways. The amino group in the compound can form hydrogen bonds and other interactions with biological molecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to desired therapeutic or chemical effects.
Comparación Con Compuestos Similares
2-Methylindolin-1-amine p-toluenesulfonate salt can be compared with other similar compounds, such as:
2-Methylindoline: A precursor in the synthesis of this compound, it shares similar structural features but lacks the p-toluenesulfonate group.
Indoline: The parent compound of 2-Methylindolin-1-amine, it has a simpler structure and different reactivity.
p-Toluenesulfonic acid: Used in the synthesis of the salt form, it is a strong acid with different applications in organic synthesis.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
1179997-55-7 |
|---|---|
Fórmula molecular |
C16H20N2O3S |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
4-methylbenzenesulfonic acid;2-methyl-2,3-dihydroindol-1-amine |
InChI |
InChI=1S/C9H12N2.C7H8O3S/c1-7-6-8-4-2-3-5-9(8)11(7)10;1-6-2-4-7(5-3-6)11(8,9)10/h2-5,7H,6,10H2,1H3;2-5H,1H3,(H,8,9,10) |
Clave InChI |
FYGFGCUCGLJGKJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=CC=CC=C2N1N.CC1=CC=C(C=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



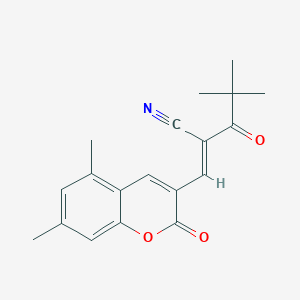
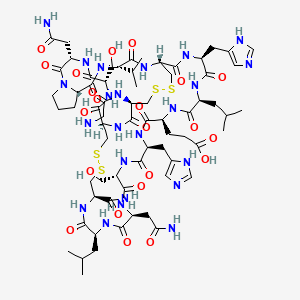
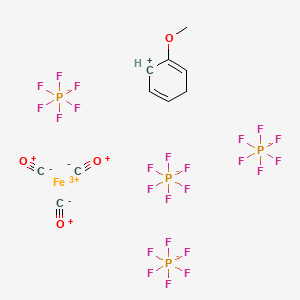
![tert-Butyl 3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12339426.png)
![(5E,8E,11E)-13-[(2S,3R)-3-[(E)-pent-2-enyl]oxiran-2-yl]trideca-5,8,11-trienoic acid](/img/structure/B12339427.png)

![disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidene-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12339441.png)
![(3R,6S,9S,12Z,16S)-9-(4-aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentazacycloicos-12-ene-16-carboxamide](/img/structure/B12339443.png)


![2-Butyl-1,6-dihydro-N,N,4-trimethyl-6-oxo-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-5-pyrimidineacetamide](/img/structure/B12339476.png)
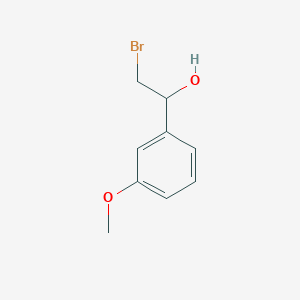
![methyl (15R,17R)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,18-tetraene-17-carboxylate](/img/structure/B12339485.png)
